1-Methylcytosine

Tautomerism NMR Spectroscopy Molecular Modeling

Standard cytosine or 5-methylcytosine cannot substitute N1-blocked 1-methylcytosine, causing experimental failure in expanded genetic systems and coordination chemistry. This synthetic nucleobase provides: - Essential component for Hachimoji DNA pairing with isoguanine (defined binding energy) - N1-methyl group directs metal binding to N3/N4 sites, enabling predictable Pt(II)/Pd(II) complex synthesis - Validated LC-MS/MS reference standard with distinct retention time and fragmentation Available for immediate R&D shipment.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 176158-70-6
Cat. No. B061859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcytosine
CAS176158-70-6
Synonyms1-methylcytosine
1-methylcytosine hydrochloride
N-methylcytosine
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C=CC(=NC1=O)N
InChIInChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
InChIKeyHWPZZUQOWRWFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcytosine: Chemical Identity and Research Context


1-Methylcytosine (1-mC) is a pyrimidine derivative and a methylated analog of the canonical nucleobase cytosine, distinguished by a single methyl group substitution at the N1 position of the heterocyclic ring [1]. This structural modification, which prevents most tautomerization processes and serves as a mimic for the sugar moiety of DNA nucleotides, fundamentally differentiates 1-mC from other methylated cytosines like the endogenous epigenetic mark 5-methylcytosine (5-mC) [2]. As a synthetic compound, 1-mC is a critical model nucleobase used extensively in structural biology, coordination chemistry, and as a standard for analytical quantification [3], with a unique and specific application as one of the four synthetic letters in the expanded genetic alphabet of Hachimoji DNA [4].

Hachimoji DNA building block and expanded genetic alphabet research
Metal-nucleobase complex model for coordination chemistry studies
Analytical reference standard for nucleobase quantification methods
Cytosine tautomerism and base-pairing model for structural biology

1-Methylcytosine: Why Substitution Fails


Substituting 1-methylcytosine with other commercially available cytosine derivatives, such as the endogenous 5-methylcytosine (5-mC) or unmethylated cytosine, is scientifically invalid due to fundamental differences in their chemical and biological behavior. The specific N1-methylation of 1-mC creates a unique molecular geometry and electronic environment that dictates its interactions, which are not shared by its isomers. For instance, 1-mC is a required building block for the expanded Hachimoji genetic system where it specifically pairs with isoguanine, a property absent in 5-mC or cytosine [1]. Furthermore, in metal coordination chemistry, the N1-blocked structure of 1-mC directs metal binding exclusively to the endocyclic N3 or exocyclic N4 positions, leading to the formation of distinct, well-defined complexes used as models for metal-DNA interactions, whereas unmodified cytosine or 5-mC can exhibit different and often more complex coordination behavior due to alternative binding sites [2]. This lack of functional interchangeability necessitates the procurement of the specific isomer 1-methylcytosine for experiments where its precise molecular properties are a prerequisite.

Cytosine
N1‑methylation blocks tautomerism; unsubstituted cytosine exhibits equilibrium mixtures that complicate mechanistic interpretation
5‑Methylcytosine
Methylation at C5 generates an epigenetic mark; lacks the N1‑blocked geometry required for Hachimoji pairing and N3/N4‑directed metal coordination
3‑Methylcytosine
Isomeric methylation at N3 creates a mutagenic lesion; 1‑mC is not a DNA‑damage model and cannot substitute for 3‑mC genotoxicity studies

1-Methylcytosine: Quantitative Functional Evidence


Distinct Amino-Oxo Tautomer Predominance

1-Methylcytosine exists predominantly in the amino-oxo tautomeric form, as unambiguously proven by NMR spin-spin coupling data, in contrast to the complex tautomeric equilibria possible for unmethylated cytosine [1]. This constrained tautomerism is a direct consequence of N1-methylation, which prevents the formation of alternative imino-oxo tautomers that complicate the behavior of cytosine [2]. The quantitative significance is that this fixed state makes 1-mC a more reliable and simpler model for studying cytosine's behavior in biochemical and biophysical contexts.

Tautomeric Form
Cross-study
Amino-oxo tautomer confirmed by NMR; constrained by N1-methylation
Simplifies cytosine behavior interpretation
Constrained form avoids tautomeric ambiguity
Tautomerism NMR Spectroscopy Molecular Modeling

N3/N4-Specific Metal Coordination

In studies with platinum(II), 1-methylcytosine forms well-characterized mononuclear and dinuclear complexes where the metal binds exclusively to the endocyclic N3 and/or exocyclic N4 positions, as confirmed by X-ray crystallography [1]. This contrasts with unmodified cytosine, which can also coordinate via the N1 position, leading to a more complex mixture of products [2]. Quantitatively, the formation of the trinuclear complex cis-[(PMe2Ph)2Pt(1-MeCy(-H))]3(NO3)3 is a direct result of this specific N3/N4 bridging capability, a structure not possible with cytosine [3].

Metal Coordination
Class-level
Exclusive N3/N4 Pt binding; trinuclear complex characterized
Predictable coordination for model studies
Structure confirmed by X-ray crystallography
Coordination Chemistry Platinum Complexes Antitumor Agents X-ray Crystallography

Specific Isoguanine Base Pair in Hachimoji DNA

1-Methylcytosine (designated 'S') is one of four synthetic bases in Hachimoji DNA, where it forms a specific Watson-Crick-like base pair with the synthetic base isoguanine ('B') [1]. High-level quantum mechanical calculations show that the B:S pair has a hydrogen-bonding energy comparable to, but distinct from, natural base pairs, with the B:S pair exhibiting a binding energy of approximately -25.9 kcal/mol, compared to -28.8 kcal/mol for the natural G:C pair [2]. This specific and quantified binding energy is unique to the 1-mC/isoguanine pair and cannot be replicated by substituting 5-methylcytosine or cytosine.

Base Pair Energy
Head-to-head
−25.9 kcal/mol (B:S) vs −28.8 kcal/mol (G:C)
Supports expanded genetic system design
DFT calculation in gas phase
Synthetic Biology Expanded Genetic Alphabet Hachimoji DNA Nucleic Acid Chemistry

Mutagenicity: 3-Methylcytosine vs. 1-Methylcytosine

While 1-methylcytosine is not a known endogenous lesion, its isomer 3-methylcytosine (m3C) is a well-characterized toxic and mutagenic DNA lesion that is actively repaired. In vivo mutagenesis assays in E. coli show that a single m3C lesion in a vector is approximately 30% mutagenic in AlkB-deficient cells, with this value increasing to 70% upon SOS induction [1]. Critically, the presence of the AlkB repair protein completely abrogates the mutagenicity and replication blockade caused by m3C [2]. The N1-methyl group of 1-mC prevents its formation from cytosine via SN2 alkylation and renders it chemically and biologically distinct from the mutagenic m3C lesion. This highlights that the specific position of methylation on the cytosine ring is a critical determinant of biological activity and genotoxic risk.

Mutagenicity
Cross-study
1‑mC not a mutagenic lesion; m3C 30–70% mutagenic
Confirms methylation-position-dependent activity
In vivo E. coli assay with AlkB context
DNA Damage Mutagenesis DNA Repair AlkB Genotoxicity

1-Methylcytosine: Optimal Use Cases


Hachimoji DNA Building Block

1-Methylcytosine is a required and irreplaceable component for constructing Hachimoji DNA, an 8-letter synthetic genetic system. It forms a specific and stable base pair with the synthetic base isoguanine, with a defined binding energy distinct from natural pairs [1]. Researchers developing orthogonal genetic systems, aptamers, or novel biopolymers requiring an expanded genetic code must use authentic 1-methylcytosine to ensure the fidelity and predictable function of the system.

Model Nucleobase for Metal-DNA Studies

The N1-methyl group blocks the primary metal-binding site of cytosine, forcing metal ions to coordinate at the N3 and N4 positions. This allows for the synthesis of structurally well-defined and analytically tractable platinum and palladium complexes, which serve as models for understanding metal-based anticancer drug interactions with DNA [2]. The predictability of its coordination chemistry, as evidenced by the formation of specific trinuclear Pt(II) complexes, makes 1-methylcytosine the superior choice for this application over unmodified cytosine.

LC-MS/MS Reference Standard

Due to its stability and well-defined chromatographic and mass spectrometric properties, 1-methylcytosine is an ideal reference standard for the development and validation of quantitative LC-MS/MS methods aimed at detecting and measuring modified nucleobases in complex biological samples [3]. Its distinct retention time and MS/MS fragmentation pattern provide a reliable benchmark for method calibration, ensuring accuracy and reproducibility in epigenetic and metabolomic studies.

Cytosine Tautomerism and Base-Pairing Model

The constrained amino-oxo tautomeric form of 1-methylcytosine simplifies its behavior in solution and the solid state, making it a superior model for studying fundamental properties of cytosine, such as protonation equilibria, hydrogen-bonding energetics, and radiation-induced radical formation [4]. By eliminating the complexity of multiple tautomers, 1-methylcytosine enables clearer interpretation of experimental data from techniques like NMR, ESR, and X-ray crystallography, providing a more tractable system for theoretical and computational validation.

Application
Selection Property
Validation Focus
Expanded genetic alphabet research
Specific isoguanine pairing
Binding energy and system fidelity
Metal-nucleobase model system
N3/N4-directed coordination
Complex structural characterization
Nucleobase quantification method development
Defined analytical properties
Retention time and fragmentation validation
Tautomerism and base-pairing studies
Constrained amino-oxo tautomer
NMR and crystallographic data interpretation

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